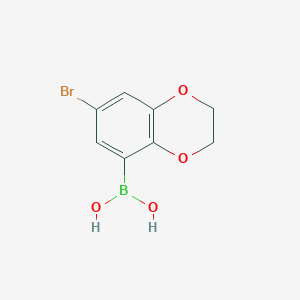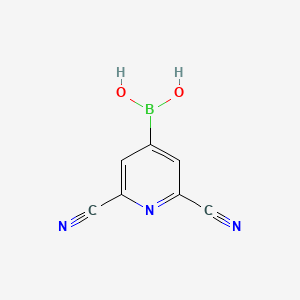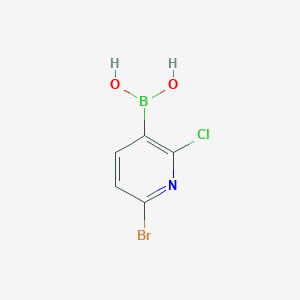![molecular formula C10H14BNO2 B6343626 4-[(1-Azetidinyl)methyl]phenylboronic Acid CAS No. 2246662-21-3](/img/structure/B6343626.png)
4-[(1-Azetidinyl)methyl]phenylboronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“(4-(Azetidin-1-ylmethyl)phenyl)boronic acid” is a boronic acid compound with a molecular formula of C10H14BNO2 and a molecular weight of 191.03 . It contains an azetidine ring, which is a four-membered heterocyclic compound with three carbon atoms and one nitrogen atom . The boronic acid part of the molecule is related to boric acid, where one of the three hydroxyl groups is replaced by an alkyl or aryl group .
Synthesis Analysis
The synthesis of azetidines, such as the one present in the compound, can be achieved through various methods. One common method involves the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Boronic acids, on the other hand, can be synthesized through the addition of organometallic reagents to boranes .Molecular Structure Analysis
The molecular structure of “(4-(Azetidin-1-ylmethyl)phenyl)boronic acid” comprises an azetidine ring attached to a phenyl group through a methylene bridge, and a boronic acid group attached to the phenyl ring . The boron atom in the boronic acid group is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Boronic acids, including “(4-(Azetidin-1-ylmethyl)phenyl)boronic acid”, are known for their unique reactivity. They can form stable complexes with diols and amines, making them useful in various chemical reactions . Azetidines, due to their ring strain, exhibit unique reactivity that can be triggered under appropriate reaction conditions .Zukünftige Richtungen
The use of boronic acids and azetidines in organic synthesis and medicinal chemistry is a growing field. Recent advances have been made in the synthesis, reactivity, and application of these compounds . Future research may focus on developing new synthetic methods and exploring novel applications of these compounds in various fields.
Eigenschaften
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO2/c13-11(14)10-4-2-9(3-5-10)8-12-6-1-7-12/h2-5,13-14H,1,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFWTSCEOVQCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCC2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6343562.png)




![3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid](/img/structure/B6343588.png)




